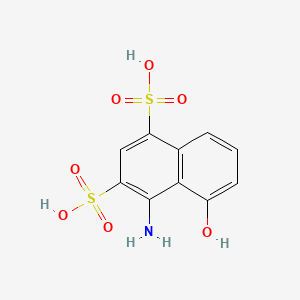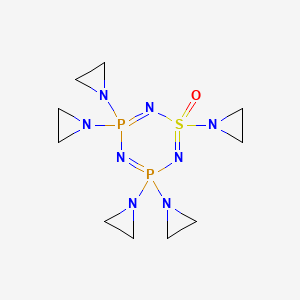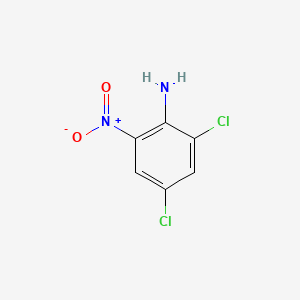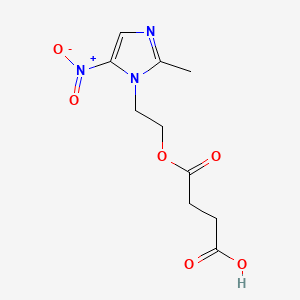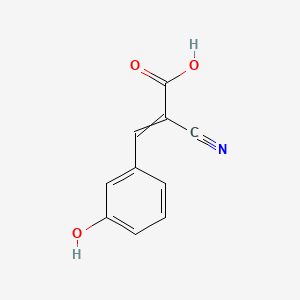
2-Cyano-3-(3-hydroxyphenyl)acrylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- Synthesis Methods: The synthesis of related compounds, such as 2-cyano-3-substituted acrylamides, often involves reactions under specific conditions like microwave irradiation or boiling ethanol under basic conditions (Yang et al., 2010), (Kariuki et al., 2022).
Molecular Structure Analysis
- Structural Characteristics: The molecule has been studied for its structural, optoelectronic, and thermodynamic properties, highlighting features like dipole moment, polarizability, and energy gap (Fonkem et al., 2019).
Chemical Reactions and Properties
- Reactivity: Compounds similar to 2-Cyano-3-(3-hydroxyphenyl)acrylic acid demonstrate a range of reactivities and potential for forming diverse chemical structures, often influenced by different substituents and molecular interactions (Song et al., 2015).
Physical Properties Analysis
- Crystalline Nature: The compound exhibits properties like crystal growth and atomic packing, indicating its crystalline nature. These properties are important for understanding its behavior in various applications (Gupta et al., 2013).
Chemical Properties Analysis
- Optoelectronic Properties: The optoelectronic properties of related molecules, including their polarizability and hyperpolarizability, suggest potential applications in materials science, particularly in nonlinear optical materials (Fonkem et al., 2019).
Applications De Recherche Scientifique
Biotechnological Routes and Derivative Production
2-Cyano-3-(3-hydroxyphenyl)acrylic Acid, through its relationship with lactic acid and cinnamic acid derivatives, participates in a variety of biotechnological processes. Lactic acid, for instance, is a critical feedstock for the synthesis of biodegradable polymers and potentially valuable chemicals such as pyruvic acid, acrylic acid, and lactate ester through both chemical and biotechnological routes. These pathways underscore the importance of this compound derivatives in green chemistry applications, aiming to replace chemical routes with more sustainable biotechnological processes in the future (Gao, Ma, & Xu, 2011).
Anticancer Potentials
Cinnamic acid derivatives, including those structurally related to this compound, have received significant attention for their anticancer potentials. These compounds exploit the 3-phenyl acrylic acid functionality to engage in a variety of reactions offering medicinal research applications as synthetic antitumor agents. Despite their rich medicinal tradition, the exploration of cinnamoyl derivatives in anticancer research has surged only in recent decades, highlighting their underutilized potential since the first clinical usage in 1905 (De, Baltas, & Bedos-Belval, 2011).
Biomaterial and Bioadhesive Applications
The exploration of biomaterials for medical applications has led to the development of cyanoacrylate derivatives, fibrin glues, and gelatin-based adhesives, aiming to improve wound healing, tissue sealing, and hemostatic capabilities. Inspired by mussel adhesive proteins, chitosan-catechol, a polymer mimic with enhanced adhesion in wet conditions, has been developed. Chitosan-catechol, with improved solubility and biocompatibility, demonstrates promising applications in medical settings for hemostasis and tissue adhesion. This advancement signifies the potential of this compound derivatives in creating bio-inspired adhesive materials for biomedical applications (Ryu, Hong, & Lee, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-cyano-3-(3-hydroxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c11-6-8(10(13)14)4-7-2-1-3-9(12)5-7/h1-5,12H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLNTJVXWMJLNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C(C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54673-07-3 |
Source


|
| Record name | 2-Cyano-3-(3-hydroxyphenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54673-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alpha-cyano-m-hydroxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



